
(E)-3-(2-chlorophenyl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C19H16ClNO3S and its molecular weight is 373.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds related to the one have been synthesized and analyzed for their structural properties and reactivities. For instance, the synthesis of indenothiophenes and indenofurans with acrylic acid units has been studied, showing potential in material science and organic synthesis (Jeon & Lee, 2008). Similarly, cyclization reactions of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates have been explored, indicating applications in creating complex molecular architectures (Pevzner, 2021).
Cytotoxic and Antipathogenic Activities
Certain acrylamide derivatives exhibit notable cytotoxic and antipathogenic activities, making them of interest for developing new antimicrobial and anticancer agents. For example, new thiourea derivatives have been synthesized and shown to have significant antibacterial activity, particularly against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011). Another study focused on the development of 2-phenylacrylamides as broad-spectrum cytotoxic agents, demonstrating their potential in cancer treatment (Tarleton et al., 2013).
Polymerization and Material Science Applications
Compounds containing acrylamide units have been investigated for their polymerization behaviors and applications in material science. For instance, the polymerization reaction kinetics of certain thiophene derivatives have been studied, revealing insights into the mechanisms that could inform the development of new polymers with specific properties (Cho, Kim, Kim, & Kim, 1999).
Solar Cell and Energy Conversion
Organic sensitizers, including those based on thiophene and acrylonitrile, have been engineered for use in dye-sensitized solar cells, showing high conversion efficiencies. This research underscores the potential of such compounds in renewable energy technologies (Kim et al., 2006).
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c20-15-5-2-1-4-13(15)7-10-18(22)21-12-14-8-9-17(25-14)19(23)16-6-3-11-24-16/h1-11,19,23H,12H2,(H,21,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSARZQCCPYRSK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dioxo-3-((4-(pyrrolidine-1-carbonyl)cyclohexyl)methyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2685739.png)

![2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2685741.png)
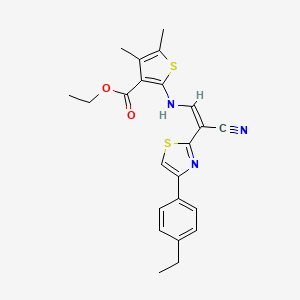
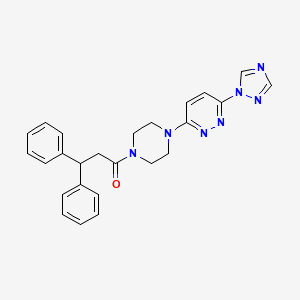
![4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2685745.png)
![3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2685747.png)

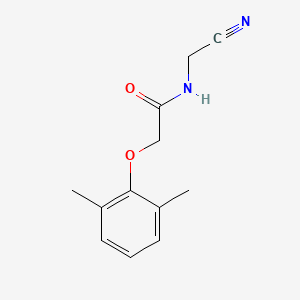
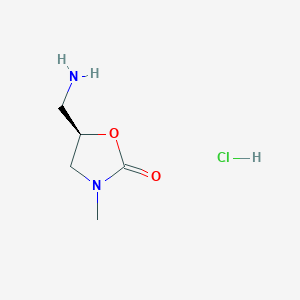

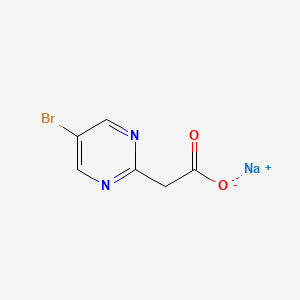
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(butan-2-yl)acetamide](/img/structure/B2685757.png)
![2,4-Dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxylic acid](/img/structure/B2685760.png)
